4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with an amino-oxopropenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with an appropriate amino-oxopropenyl precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyridinium derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with a benzoate core.
Methyl 1-(3-amino-3-oxoprop-1-en-1-yl)-2-oxocyclopentane-1-carboxylate: Contains a cyclopentane ring instead of a pyridinium core.
Uniqueness
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide is unique due to its pyridinium core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
61360-23-4 |
---|---|
Molekularformel |
C9H11IN2O |
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
3-(1-methylpyridin-1-ium-4-yl)prop-2-enamide;iodide |
InChI |
InChI=1S/C9H10N2O.HI/c1-11-6-4-8(5-7-11)2-3-9(10)12;/h2-7H,1H3,(H-,10,12);1H |
InChI-Schlüssel |
XLSWEBGRYXYTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC(=O)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.